molecular formula C25H25N5O2 B11285080 3-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione

3-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione

Cat. No.: B11285080
M. Wt: 427.5 g/mol
InChI Key: LDIQNBOUUGTLMJ-JXMROGBWSA-N
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Description

8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-g]purine core, followed by the introduction of the 3,5-dimethylphenyl and phenylprop-2-en-1-yl groups through various organic reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

    Addition: The double bond in the phenylprop-2-en-1-yl group can participate in addition reactions with reagents like hydrogen or halogens, forming saturated or halogenated products.

Scientific Research Applications

8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar compounds to 8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H25N5O2/c1-17-14-18(2)16-20(15-17)28-12-13-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)11-7-10-19-8-5-4-6-9-19/h4-10,14-16H,11-13H2,1-3H3/b10-7+

InChI Key

LDIQNBOUUGTLMJ-JXMROGBWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5)C

Origin of Product

United States

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